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molecular formula C10H13ClFN B8321896 N-(2-chloro-4-fluorophenyl)-N-(2-methyl-1-propyl)amine

N-(2-chloro-4-fluorophenyl)-N-(2-methyl-1-propyl)amine

Cat. No. B8321896
M. Wt: 201.67 g/mol
InChI Key: HKPNZSIMIGWYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05604242

Procedure details

A suspension of the above propanamide (19.9 g, 92 mmol) in THF (200 ml) was cooled on an icebath. A 1M solution of borane in THF (100 ml, 100 mmol) was added and the mixture stirred at room temperature for 16 h. Methanol (50 ml) was carefully added followed by 1N hydrochloric acid (50 ml). The volume was concentrated in vacuo to 50 ml, water (200 ml) was added and pH in the aqueous phase was adjusted to 10 with 2N sodium hydroxide. The mixture was extracted with dichloromethane (3×100 ml) and the combined organic phases were extracted with 4N hydrochloric acid. The phases were separated, pH in the aqueous phase was adjusted to 10 with 6N sodium hydroxide and extracted with dichloromethane (2×100 ml). The organic phase was washed with water (50 ml) and dried (MgSO4). The solvent was evaporated in vacuo to give 15.0 g of N-(2-chloro-4-fluorophenyl)-N-(2-methyl-1-propyl)amine.
Quantity
19.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:10](=O)[CH:11]([CH3:13])[CH3:12].B.CO.Cl>C1COCC1>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[NH:9][CH2:10][CH:11]([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
19.9 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)NC(C(C)C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled on an icebath
CONCENTRATION
Type
CONCENTRATION
Details
The volume was concentrated in vacuo to 50 ml, water (200 ml)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×100 ml)
EXTRACTION
Type
EXTRACTION
Details
the combined organic phases were extracted with 4N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×100 ml)
WASH
Type
WASH
Details
The organic phase was washed with water (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)F)NCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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